Product packaging for Agelon(Cat. No.:CAS No. 8073-77-6)

Agelon

Cat. No.: B12293626
CAS No.: 8073-77-6
M. Wt: 457.0 g/mol
InChI Key: XSNWJUCLGUFVIQ-UHFFFAOYSA-N
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Description

Contextualization of Multi-Component Chemical Entities in Contemporary Chemistry

In modern chemistry, there is a significant focus on multi-component chemical entities, which are systems comprising two or more distinct chemical compounds. nih.govvu.nl These entities can range from simple mixtures to complex formulations where the individual components may interact, leading to synergistic or altered properties compared to the individual constituents. The study of such systems is vital in various fields, including pharmaceuticals, materials science, and agriculture. solubilityofthings.comstmarys-ca.edu Multi-component reactions (MCRs), for example, are a cornerstone of modern synthetic chemistry, allowing for the efficient creation of complex molecules in a single step. mdpi.com The investigation of these systems requires analytical techniques capable of identifying and quantifying each component and understanding their collective behavior. stmarys-ca.edu

Rationale for Dedicated Academic Investigation of Agelon as a Specific Chemical System

The academic investigation of "this compound" is not focused on it as a novel, singular chemical compound, but rather as a specific, commercially relevant multi-component system. usgs.govdtic.mil Research on "this compound" is primarily driven by its application as an herbicide and the need to understand its environmental fate and impact. epa.govepa.gov The rationale for its study includes monitoring its presence in soil and water, and understanding the combined effects of its constituent active ingredients, Atrazine (B1667683) and Prometryn (B1678245). epa.govresearchgate.net

Overview of Foundational Research Areas in this compound Chemistry

Foundational research concerning "this compound" does not delve into the synthesis and characterization of a single "this compound" molecule. Instead, it focuses on the analytical chemistry required for its detection and the environmental science related to its use. Key research areas include:

Analytical Method Development: Creating and refining techniques to separate and quantify the individual components of this compound (Atrazine and Prometryn) in environmental samples. epa.gov

Environmental Fate and Transport: Studying how the components of this compound move and persist in the environment, including their degradation pathways and potential for groundwater contamination. usgs.govepa.gov

Toxicological Studies: Assessing the combined toxicity of the active ingredients on target and non-target organisms.

The table below summarizes the key components of the chemical system known as "this compound." nih.gov

IdentifierValue
Product Name This compound
CAS Number 8073-77-6
Molecular Formula C₁₈H₃₃ClN₁₀S
Component 1 Atrazine
Component 2 Prometryn

This interactive table provides a summary of the identifiers for the multi-component chemical entity "this compound." nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33ClN10S B12293626 Agelon CAS No. 8073-77-6

Properties

CAS No.

8073-77-6

Molecular Formula

C18H33ClN10S

Molecular Weight

457.0 g/mol

IUPAC Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H19N5S.C8H14ClN5/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-7H,1-5H3,(H2,11,12,13,14,15);5H,4H2,1-3H3,(H2,10,11,12,13,14)

InChI Key

XSNWJUCLGUFVIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C

Origin of Product

United States

Chemical Identity, Classification, and Nomenclature in Scholarly Discourse Pertaining to Agelon

Systemic Classification of Agelon within Established Chemical Compound Taxonomies

This compound is systematically classified as a compound or mixture comprising two distinct derivatives of the 1,3,5-triazine (B166579) ring system. The 1,3,5-triazines are a class of nitrogen-containing heterocyclic aromatic organic compounds featuring a six-membered ring with three nitrogen atoms at positions 1, 3, and 5. ontosight.aiontosight.ai this compound, specifically, is identified as a 1:1 compound of 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine and N2,N4-diisopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine. medkoo.comnih.gov The individual components are known members of the s-triazine herbicide family. nih.gov Thus, this compound is classified based on its composition as a mixture or compound of these two triazine herbicides.

Historical and Contemporary Nomenclature Conventions and Their Evolution for this compound

The chemical entity discussed is known by the common name this compound. nih.gov This name serves as a primary identifier in various contexts. According to contemporary nomenclature conventions, particularly in systematic chemical naming, the compound is described by its composition: 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine compound with N2,N4-diisopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (1:1). medkoo.comnih.gov This systematic name precisely indicates the chemical nature and ratio of the components forming this compound.

Other synonyms associated with this compound include A 1798, this compound 1798, Apropin, Gesaprim 1798, Inakor, Prozin 50, and Zeaprim. medkoo.com The use of various synonyms reflects different naming conventions that may have been applied historically or in specific commercial or research contexts. The Chemical Abstracts Service (CAS) number assigned to this compound is 8073-77-6. medkoo.comnih.gov It is also identified by PubChem Compound ID (CID) 24740. nih.gov

Structural Relationships of this compound's Constituents within the Triazine Chemical Class

The structural basis of this compound lies in the 1,3,5-triazine ring, a stable heterocyclic core. ontosight.aiontosight.ai this compound is a compound of two distinct molecules, each being a substituted 1,3,5-triazine.

The first component, 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine (Atrazine), features the triazine ring substituted with a chlorine atom at the 6-position, an ethylamino group (-NHCH2CH3) at the 2-position, and an isopropylamino group (-NHCH(CH3)2) at the 4-position. nih.gov

The second component, N2,N4-diisopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (Prometryn), also has the triazine ring but with different substituents: a methylthio group (-SCH3) at the 6-position and isopropylamino groups (-NHCH(CH3)2) at both the 2- and 4-positions. nih.gov

This compound represents a 1:1 combination of these two triazine derivatives. medkoo.comnih.gov The structural relationship of these constituents within the triazine class is defined by the common 1,3,5-triazine core and the variation in the functional groups attached to it, which confer distinct chemical properties to each component molecule.

Available research findings primarily focus on the identification and characterization of this compound as this specific mixture. Data indicates its molecular formula as C18H33ClN10S and a molecular weight of approximately 457.04 g/mol . nih.gov It is typically described in its solid form, appearing as a powder. medkoo.com Research confirms its composition as the stated 1:1 compound of the two triazine derivatives. medkoo.comnih.gov

Chemical Identifiers for this compound

Identifier TypeValue
SynonymThis compound, A 1798, this compound 1798, Apropin, Gesaprim 1798, Inakor, Prozin 50, Zeaprim
IUPAC Name6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine compound with N2,N4-diisopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (1:1) medkoo.comnih.gov
CAS Number8073-77-6 medkoo.comnih.gov
PubChem CID24740 nih.gov
Molecular FormulaC18H33ClN10S nih.gov
Molecular Weight457.04 g/mol nih.gov

Synthetic Methodologies and Formation Mechanisms of the Chemical Compound Agelon

Chemical Synthesis Pathways for Agelon and its Constituent Components

The manufacturing of the product known as this compound involves the synthesis of its two primary active ingredients: Atrazine (B1667683) and Prometryn (B1678245). Each of these triazine herbicides has a distinct synthesis pathway.

Atrazine Synthesis:

The common industrial synthesis of Atrazine is a two-step process starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves nucleophilic substitution reactions where the chlorine atoms on the triazine ring are sequentially replaced by amino groups. primaryinfo.com

Step 1: Reaction with Isopropylamine (B41738): Cyanuric chloride is first reacted with isopropylamine under basic conditions. This reaction typically occurs in a continuous process. cdc.gov One of the chlorine atoms is substituted by an isopropylamino group to form 2,4-dichloro-6-isopropylamino-s-triazine. cdc.gov

Step 2: Reaction with Ethylamine (B1201723): The intermediate product, 2,4-dichloro-6-isopropylamino-s-triazine, is then reacted with ethylamine and a dilute caustic solution, such as sodium hydroxide, to replace a second chlorine atom. cdc.gov This step yields Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine).

A laboratory-scale synthesis of ¹³C-labeled atrazine has also been developed for research purposes, starting from ¹³C-labeled urea (B33335) to incorporate ¹³C atoms into the triazine ring. nih.gov

Prometryn Synthesis:

The synthesis of Prometryn also starts from a triazine derivative. The key reaction is the substitution of a chlorine atom with a methylthio group.

The synthesis is typically achieved by reacting Propazine (B92685) (2-chloro-4,6-bis(isopropylamino)-s-triazine) with methyl mercaptan in the presence of one equivalent of sodium hydroxide. nih.gov An alternative method involves reacting 2-mercapto-4,6-bis(isopropylamino)-s-triazine with a methylating agent, also in the presence of sodium hydroxide. nih.gov Another described method is the reaction of Propazine with sodium methyl mercaptide. nih.gov

Starting MaterialReagentsIntermediate ProductFinal Product
Cyanuric Chloride1. Isopropylamine, Base 2. Ethylamine, Dilute Caustic2,4-dichloro-6-isopropylamino-s-triazineAtrazine
PropazineMethyl Mercaptan, Sodium HydroxideNot ApplicablePrometryn

Investigation of Stoichiometric and Non-Stoichiometric Formulations of this compound

While specific formulations under the trade name "this compound" are proprietary, the product is a formulation of Atrazine and Prometryn. The ratio of these active ingredients can vary depending on the intended use and target weeds. These herbicides are often available in various formulations, including: cdc.govnih.gov

Suspension concentrates (SC)

Wettable powders (WP)

Flowable liquids

Water-dispersible granules

These formulations can be mixed in different proportions to achieve the desired efficacy. For instance, Prometryn is available in formulations like PROMETRYN 4L, which contains 4 lbs of Prometryn per gallon. epa.gov It can also be found in tank mixtures with other herbicides like trifluralin. epa.gov Similarly, Atrazine is available in various formulations and is often used in combination with other herbicides. primaryinfo.com

A patent exists for a herbicide prepared by the binary combination of pendimethalin (B1679228) and prometryn, with the mass percentage of prometryn ranging from 6-30%. google.com This indicates that the stoichiometric ratio of active ingredients in such herbicide mixtures is a critical factor in their formulation. Controlled-release formulations of atrazine have also been developed using bentonite (B74815) as a matrix and sodium alginate as a binder to reduce leaching in the soil. plantprotection.pl

Formulation TypeActive IngredientsPurpose
Suspension Concentrate (SC)Atrazine, PrometrynLiquid formulation for easy mixing with water.
Wettable Powder (WP)Atrazine, PrometrynPowder formulation that forms a suspension in water.
Tank MixturePrometryn, TriflurexCombination of herbicides to broaden the spectrum of weed control. epa.gov
Binary CombinationPendimethalin, PrometrynPatented mixture with specific mass percentages for synergistic effects. google.com
Controlled ReleaseAtrazineGranular formulation to control the release of the active ingredient into the environment. plantprotection.pl

Methodologies for Industrial and Laboratory Scale Production of this compound

The production of "this compound" involves the industrial-scale manufacturing of its components, Atrazine and Prometryn, followed by their formulation.

Industrial Production of Atrazine:

The industrial production of Atrazine is typically a continuous process designed for high-volume output. cdc.gov The process involves reacting cyanuric chloride with isopropylamine and subsequently with ethylamine in the presence of a base. primaryinfo.comcdc.gov Key considerations in the industrial process include: core.ac.uk

Temperature and pH control: Crucial for ensuring high yields and minimizing the formation of by-products.

Reagent ratios and addition rates: Optimized to achieve a high purity of the final product.

Mixing: Important due to the rapid reaction rates.

China is a major global producer and exporter of Atrazine. primaryinfo.com

Industrial Production of Prometryn:

The industrial synthesis of Prometryn involves the reaction of propazine with methyl mercaptan or its sodium salt in the presence of a base. nih.gov Major manufacturers include agrochemical companies like Syngenta. datahorizzonresearch.com Prometryn is formulated into various commercial products, often as wettable powders or suspension concentrates. weedcontrolproduct.compomais.com The production process is designed to yield a technical grade product with high purity, typically around 97%. nih.gov

Laboratory Scale Synthesis:

Laboratory-scale synthesis of Atrazine and its analogs is performed for research, such as developing isotopically labeled standards for analytical purposes. nih.gov These syntheses follow the same fundamental chemical principles as industrial production but are carried out on a much smaller scale with a focus on precision and obtaining specific labeled products. Optimization studies for industrial processes are also initially developed at the bench scale to investigate parameters like reagent addition sequences and the impact of different solvents. core.ac.ukcore.ac.uk

Production ScaleKey Features
Industrial Continuous process, high volume, focus on yield and cost-effectiveness, waste management. cdc.govcore.ac.uk
Laboratory Small scale, focus on precision and purity, development of analytical standards, process optimization studies. nih.govcore.ac.uk

Advanced Structural Elucidation and Characterization Techniques Applied to Agelon

Spectroscopic Methodologies in Agelon Structural Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule to gain insights into its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and identifying functional groups within a molecule. intertek.comrsc.org By analyzing the chemical shifts, splitting patterns, and integration of signals in the 1H NMR spectrum, the types and connectivity of hydrogen atoms in this compound can be determined. core.ac.ukntnu.noyoutube.com For a molecule like this compound, with distinct ethyl and isopropyl groups attached to triazine rings, characteristic signals corresponding to the protons in these environments would be expected. The 13C NMR spectrum provides information about the different carbon environments in the molecule, aiding in the confirmation of the triazine ring structure and the attached alkyl groups. intertek.comyoutube.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing proton-proton and proton-carbon connectivities, respectively, providing crucial data for piecing together the molecular structure of this compound. core.ac.uk

While specific NMR data for this compound was not found in the provided sources, the application of 1D and 2D NMR techniques is standard practice for elucidating the structures of organic compounds, including those with triazine cores and alkyl substituents like this compound. intertek.comrsc.orgyoutube.com

Mass Spectrometry (MS) for this compound Component Identification and Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. intertek.comleeder-analytical.compremierbiosoft.comkhanacademy.org For this compound (C18H33ClN10S, molecular weight ~457.0 g/mol ), high-resolution mass spectrometry (HRMS) would provide an accurate measurement of its molecular mass, confirming its elemental composition. youtube.com Electron ionization (EI-MS) or electrospray ionization (ESI-MS) could be used to generate ions. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, as specific bonds break to form characteristic fragment ions. libretexts.org Analyzing the m/z ratios and relative abundances of these fragments can help confirm the presence of the triazine rings, chlorine atom, sulfur atom, and the ethyl and isopropyl substituents by identifying expected cleavage products. premierbiosoft.comlibretexts.org Tandem mass spectrometry (MS/MS) could provide more detailed fragmentation data, offering deeper insights into the molecule's substructures. intertek.com

Infrared (IR) and Raman Spectroscopy for this compound Structural Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and chemical bonds present in a molecule. mt.comphotothermal.comedinst.comsepscience.com IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment of a bond, making it particularly sensitive to polar functional groups. mt.comphotothermal.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that cause a change in polarizability, making it more sensitive to non-polar bonds and symmetric vibrations. mt.comphotothermal.comsepscience.cominphotonics.com

For this compound, IR spectroscopy would likely show characteristic absorption bands corresponding to N-H stretching vibrations (from the amine groups), C-H stretching vibrations (from the alkyl groups), C=N stretching vibrations (from the triazine rings), and potentially C-Cl and C-S stretching vibrations. researchgate.net Raman spectroscopy could provide additional information about the vibrational modes of the triazine ring system and the more symmetric parts of the molecule. sepscience.cominphotonics.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint that can be used to confirm the presence of key functional groups and to differentiate this compound from other compounds. mt.comedinst.comsepscience.com

Chromatographic Separation Techniques for this compound Component Resolution and Purity Assessment

Chromatographic techniques are essential for separating components within a mixture, allowing for the assessment of purity and the isolation of individual compounds. elgalabwater.comshimadzu.com

Gas Chromatography (GC) Methodologies for this compound Analysis

Gas Chromatography (GC) is a suitable technique for separating volatile and thermally stable compounds. openaccessjournals.comtechnologynetworks.comwikipedia.org Given this compound's molecular weight and structure, its volatility would need to be considered to determine if GC is an appropriate method. If this compound can be vaporized without decomposition, GC could be used to separate it from other volatile components in a sample. openaccessjournals.comtechnologynetworks.com A carrier gas, such as helium or nitrogen, would transport the vaporized sample through a stationary phase within a heated column. openaccessjournals.comwikipedia.org The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. openaccessjournals.com A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would detect the separated components as they elute from the column. openaccessjournals.comtechnologynetworks.comwikipedia.org GC-MS is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS, allowing for the identification and quantification of this compound and potential volatile impurities. leeder-analytical.comtechnologynetworks.com

Liquid Chromatography (LC) Techniques for this compound Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating and analyzing compounds dissolved in a liquid sample. elgalabwater.comshimadzu.comwikipedia.org LC is suitable for a broader range of compounds compared to GC, including those that are less volatile or thermally labile. shimadzu.com In LC, a liquid mobile phase is pumped through a stationary phase packed in a column. elgalabwater.comshimadzu.comwikipedia.org Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. elgalabwater.comwikipedia.org Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed to optimize the separation of this compound from other components. elgalabwater.com Detectors such as UV-Vis detectors or Mass Spectrometers (LC-MS) are commonly used to monitor the eluent. elgalabwater.comwikipedia.org LC-MS is a highly sensitive and selective technique that is particularly useful for analyzing complex mixtures and identifying unknown compounds, including potential impurities in this compound samples. elgalabwater.com The retention time of this compound under specific LC conditions serves as a valuable parameter for its identification and for assessing the purity of a sample by observing the presence or absence of other peaks in the chromatogram. shimadzu.comwikipedia.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound24740
Atrazine (B1667683)2256
Prometryn (B1678245)4929

Data Tables

While specific experimental data for this compound from these techniques was not found in the provided sources, the following table illustrates the type of data that would be generated and analyzed for this compound using these methods, based on the general principles of structural elucidation.

TechniqueType of Data GeneratedKey Information for this compound Elucidation/Characterization
NMR Spectroscopy 1D (1H, 13C) and 2D (COSY, HSQC) spectra with chemical shifts, splitting patterns, and integration values.Confirmation of carbon-hydrogen framework, identification of functional groups (amines, alkyls, triazine ring), determination of connectivity. core.ac.ukntnu.noresearchgate.netintertek.comrsc.orgyoutube.com
Mass Spectrometry Mass spectrum showing molecular ion peak and fragment ions with their m/z ratios and relative abundances.Determination of molecular weight, confirmation of elemental composition, insights into structural fragments through fragmentation pattern analysis. intertek.comyoutube.comleeder-analytical.compremierbiosoft.comkhanacademy.orglibretexts.org
IR Spectroscopy Infrared spectrum showing absorption bands at specific wavenumbers.Identification of key functional groups such as N-H, C-H, and C=N stretching vibrations, providing a structural fingerprint. researchgate.netmt.comphotothermal.comedinst.comsepscience.com
Raman Spectroscopy Raman spectrum showing scattering bands at specific wavenumbers (Raman shifts).Complementary information to IR, particularly for symmetric vibrations and the triazine ring system, contributing to the structural fingerprint. mt.comphotothermal.comedinst.comsepscience.cominphotonics.com
Gas Chromatography Chromatogram showing peaks at different retention times.Separation of this compound from volatile components, assessment of volatile impurity profile, potential for quantitative analysis when coupled with a suitable detector. openaccessjournals.comtechnologynetworks.comwikipedia.org
Liquid Chromatography Chromatogram showing peaks at different retention times.Separation of this compound from components in solution, assessment of purity, potential for quantitative analysis, and identification of impurities when coupled with MS. elgalabwater.comshimadzu.comwikipedia.org

This table represents the typical data types and the kind of structural information that would be obtained if this compound were subjected to these analytical techniques. The interpretation of such data, often in combination, allows for the comprehensive structural elucidation and characterization of a chemical compound.

X-ray Diffraction and Crystallography in this compound Structural Determination

Based on the available search information, specific detailed research findings or data tables pertaining to the application of X-ray diffraction and crystallography for the structural determination of the chemical compound this compound (CID 24740) were not found.

This compound is identified as a mixture nih.gov, specifically a compound mixture of 6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine and 6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine medkoo.com. The nature of this compound as a mixture or salt disallows conformer generation in databases like PubChem, which can present challenges for obtaining single crystals suitable for traditional single-crystal X-ray diffraction analysis of the mixture itself nih.gov.

X-ray diffraction and crystallography are powerful techniques for determining the atomic and molecular structure of crystalline solids wikipedia.orggoogle.com. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can deduce the arrangement of atoms in three dimensions wikipedia.org. This method is fundamental in characterizing the atomic structure of materials and has been applied to a wide range of substances, from simple salts to complex biological molecules wikipedia.orgmpg.de. Powder X-ray diffraction is also a widely used method for materials characterization, providing information on crystal structure from polycrystalline samples google.come-bookshelf.de.

While these techniques are standard in chemical characterization, specific studies detailing their application to elucidate the structure of this compound as a mixture were not identified in the consulted sources.

Other Advanced Analytical Approaches for Comprehensive this compound Characterization

Comprehensive characterization of a chemical compound typically involves a suite of advanced analytical techniques beyond X-ray diffraction. These methods provide complementary information about the compound's physical and chemical properties, purity, and composition. Examples of such techniques commonly employed in chemical analysis include various spectroscopic methods (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy), chromatographic techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)), and thermal analysis methods aip.org.

For this compound (CID 24740), which is described as a solid powder medkoo.com and a mixture nih.gov, techniques such as chromatography could be used to analyze its composition and the ratio of its components (Atrazine and Prometryn) nih.gov. Mass spectrometry could provide information on the molecular weights of the components, while NMR and IR spectroscopy could help confirm the functional groups and structural features of the individual compounds within the mixture. Purity analysis, as indicated by the >98% purity mentioned for this compound as a solid powder medkoo.com, is typically determined using chromatographic or spectroscopic methods.

However, similar to the case with X-ray diffraction, specific detailed research findings or data tables resulting from the application of these advanced analytical approaches for the comprehensive characterization of this compound were not found in the available search results. The information available primarily focuses on its identification as a mixture of known compounds.

Theoretical and Computational Chemistry of Agelon

Quantum Mechanical Studies of Agelon's Molecular Structure and Bonding Characteristics

Quantum mechanical (QM) studies are fundamental in determining the electronic structure, geometry, and bonding within molecules. For this compound, QM methods such as Density Functional Theory (DFT) or ab initio calculations could be applied to its individual components, Atrazine (B1667683) and Prometryn (B1678245), and potentially to representative clusters or models of the mixture. These studies aim to determine optimized molecular geometries, bond lengths, bond angles, and charge distributions. Analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into potential reaction sites and electronic stability. Vibrational frequency calculations can help confirm optimized structures as energy minima and predict spectroscopic properties like infrared and Raman spectra.

However, specific quantum mechanical studies focusing on the combined this compound mixture (Atrazine/Prometryn 1:1) were not found in the provided search results. Studies on individual components like Atrazine might exist, but the scope here is limited to this compound.

Molecular Dynamics Simulations of this compound's Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations could explore the conformational flexibility of the individual Atrazine and Prometryn molecules and, more importantly, their interactions within the mixture and with surrounding environments (e.g., solvent molecules). These simulations can provide information on how the molecules move, vibrate, and interact over time, offering insights into their preferred conformations, the strength and nature of intermolecular forces (such as hydrogen bonding, van der Waals forces, and electrostatic interactions), and diffusion properties.

Simulating a mixture like this compound would involve setting up a system containing both Atrazine and Prometryn molecules in the desired ratio and simulating their behavior under specific conditions (temperature, pressure). Analysis of trajectories could yield data on radial distribution functions, interaction energies, and conformational changes.

Based on the search results, specific molecular dynamics simulations conducted on the this compound mixture were not identified. General concepts of molecular dynamics are mentioned in some results researchgate.netscribd.com, but not in the context of this compound.

In Silico Modeling of this compound's Chemical Reactivity and Reaction Mechanisms

In silico modeling, often employing computational chemistry techniques, can be used to investigate chemical reactivity and propose reaction mechanisms. For the components of this compound, Atrazine and Prometryn, computational methods could be used to study their potential degradation pathways, hydrolysis, or reactions with other chemical species. This involves calculating transition states and activation energies for proposed reaction steps to determine the most favorable reaction routes.

Given that this compound is a herbicide mixture, computational studies could potentially investigate its environmental fate and transformation, such as hydrolysis or photolytic degradation, by modeling the reaction mechanisms at a molecular level. epa.gov mentions a computational chemistry study of the acid-catalyzed hydrolysis of atrazine, a component of this compound, highlighting the relevance of such studies to the components. However, no in silico modeling studies specifically on the reactivity or reaction mechanisms of the this compound mixture were found in the search results.

Computational Prediction of this compound's Phase Behavior and Intermolecular Forces

Computational methods can be applied to predict the phase behavior of substances and understand the underlying intermolecular forces that govern these behaviors. For this compound, which exists as a solid powder medkoo.com, computational studies could potentially model its crystal structure, predict its melting point, or investigate its solubility in various solvents. Techniques like molecular packing simulations and free energy calculations could be employed.

Understanding the intermolecular forces between Atrazine and Prometryn molecules, as well as their interactions with solvent molecules, is crucial for predicting properties like solubility, vapor pressure, and partitioning behavior in different environmental compartments. scribd.com mentions intermolecular forces in a general chemical context.

However, specific computational predictions of the phase behavior or detailed analyses of the intermolecular forces within the this compound mixture were not found in the provided search results.

Based on the available information, this compound is a defined mixture of Atrazine and Prometryn used as a herbicide. While theoretical and computational chemistry offer powerful tools to study the molecular structure, interactions, reactivity, and phase behavior of chemical compounds and mixtures, specific detailed research findings and data tables resulting from the application of these methods directly to the this compound mixture (CAS 8073-77-6, CID 24740) were not present in the provided search results. Computational studies on its individual components, such as Atrazine, are known to exist in the broader scientific literature, but the focus here was strictly on the this compound mixture.

Chemical Reactivity, Transformations, and Abiotic Degradation Pathways of Agelon

Abiotic Transformation Mechanisms of Agelon in Environmental Systems (e.g., Hydrolysis, Photolysis)

Abiotic transformation processes, such as hydrolysis and photolysis, play a significant role in the environmental degradation of many organic compounds, including triazine herbicides like those found in this compound. Abiotic degradation refers to non-microbial processes that can lead to the fragmentation or alteration of a chemical substance in the environment, influenced by factors such as UV light and heat. normecows.com

Hydrolysis involves the reaction of a compound with water, often leading to the breaking of chemical bonds and the formation of new products. studysmarter.co.uk For triazine structures like Atrazine (B1667683), hydrolysis typically involves the substitution of a chlorine atom with a hydroxyl group. Photolysis, on the other hand, is the degradation of a compound induced by light, particularly ultraviolet (UV) radiation. This process can lead to various transformations, including bond cleavage, isomerization, or reaction with other species in the presence of light. usgs.gov

While specific detailed studies on the abiotic transformation mechanisms of the this compound mixture (Atrazine and Prometryn) were not extensively found in the searched literature, the known degradation pathways of its individual components, particularly Atrazine, provide insight into the potential abiotic transformations of this compound. Atrazine is known to undergo both hydrolysis and photolysis in environmental systems. usgs.gov

Kinetic Studies of Abiotic this compound Degradation Processes

Identification and Characterization of Abiotic this compound Transformation Products

The identification and characterization of transformation products resulting from the abiotic degradation of this compound are essential for assessing its environmental impact. While specific transformation products for the this compound mixture from abiotic processes were not detailed in the search results, studies on the degradation of its components, like Atrazine, have identified various degradation products. usgs.gov Hydrolysis of Atrazine, for instance, can lead to the formation of hydroxyatrazine. Photolysis can yield a variety of products depending on the conditions. Identifying these products typically involves analytical techniques such as chromatography and mass spectrometry.

Investigation of this compound's Interactions with Oxidative and Reductive Chemical Species

The interaction of chemical compounds with oxidative and reductive species in the environment can lead to their transformation. Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species, resulting in changes in their oxidation states. wordpress.com Oxidative processes can involve reactions with species like oxygen, hydroxyl radicals (HO•), or other oxidizing agents. mdpi.com Reductive processes can occur in anaerobic environments and may involve reactions with reduced metal species or other reducing agents. siremlab.com

Given that this compound contains triazine structures, which can be susceptible to redox reactions, it is plausible that it interacts with oxidative and reductive chemical species in various environmental compartments. Studies on the degradation of Atrazine have shown its reactivity with oxidative species like ozone and hydrogen peroxide, where hydroxyl radicals played a significant role in the degradation process. mdpi.com The specific interactions and resulting transformations of the this compound mixture with a range of environmental oxidative and reductive species would require dedicated investigation.

Mechanistic Studies of this compound’s Chemical Stability under Varied Environmental Conditions

Mechanistic studies aim to elucidate the detailed step-by-step processes by which a chemical compound undergoes transformation under specific conditions. Investigating this compound's chemical stability under varied environmental conditions (such as different pH levels, temperatures, and light exposure) is crucial for predicting its fate and persistence. The stability of a compound is influenced by its chemical structure and the surrounding environmental factors. mdpi.com

Environmental Transport and Fate Studies of Agelon in Abiotic Systems

Adsorption and Desorption Dynamics of Agelon in Inorganic and Organic Matrices

Volatilization and Atmospheric Transport Processes of this compound

Specific data on the volatilization and atmospheric transport processes of this compound (CAS# 8073-77-6) was not found in the examined resources. Volatilization is the process by which a substance in a solid or liquid phase is transferred to the gas phase. Atmospheric transport involves the movement of substances through the air, influenced by factors such as wind, temperature, and precipitation. The potential for volatilization and long-range atmospheric transport of a compound is related to its vapor pressure and its partitioning between the gas and particulate phases in the atmosphere.

Leaching and Subsurface Migration of this compound in Geochemical Contexts

Research has provided some insight into the behavior of this compound residues in soil, indicating its potential for redistribution within the soil profile. Studies have shown that the residue range of this compound in the 0-10 cm soil stratum can be influenced by precipitation. During autumn and winter periods, a redistribution of the herbicide residue from the upper 0-10 cm stratum to a depth of 40 cm has been observed. This suggests that this compound, or its components, can be mobile in soil and migrate downwards through the subsurface, influenced by water movement. The observed residue levels in the 0-10 cm and 0-40 cm strata during different periods provide some indication of its persistence and movement in soil environments.

Soil Stratum (cm)PeriodThis compound Residue Range (mg/kg)Notes
0-10End of vegetation0.06Depending on precipitation quantity/intensity
0-10Autumn/WinterReducedDue to redistribution
0-40Autumn/Winter0.05 - 0.11Due to redistribution from upper layer

Note: Data extracted from snippet. The original text refers to "this compound residue range" and "herbicide redistribution".

Transport Modeling and Predictive Frameworks for this compound Distribution in Abiotic Environments

Specific transport modeling and predictive frameworks developed explicitly for the distribution of this compound (CAS# 8073-77-6) in abiotic environments were not identified in the consulted search results. Environmental transport models are used to simulate and predict the movement and fate of substances in various environmental compartments such as soil, water, and air. These models typically incorporate parameters related to the compound's properties (e.g., solubility, vapor pressure, adsorption coefficients) and environmental characteristics (e.g., hydrology, meteorology, soil properties) to estimate concentrations and distribution over time and space. The absence of specific this compound models in the search results suggests that modeling efforts may have focused on its individual components, Atrazine (B1667683) and Prometryn (B1678245), or that publicly available models for the specific mixture under the name this compound are limited.

Analytical Methodologies for Agelon Detection and Quantification in Diverse Research Matrices

Optimization of Sample Preparation and Extraction Protocols for Agelon Analysis

Sample preparation is a fundamental step in analytical chemistry, aiming to isolate and concentrate target analytes from complex matrices while removing interfering substances. taylorfrancis.commdpi.comorganomation.com The efficiency and reliability of this compound analysis are highly dependent on the optimization of these initial protocols. The goal is to obtain a homogeneous sample free of interferences and compatible with the chosen analytical method. mdpi.com

Extraction techniques are commonly employed to transfer analytes from the environmental or biological matrix into a suitable solvent for analysis. taylorfrancis.com For this compound, considering its hypothetical properties (which would dictate the specific method), various extraction methods could be explored, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). up.ac.zaresearchgate.net LLE involves partitioning the analyte between two immiscible liquid phases, while SPE uses a solid sorbent material to selectively retain the analyte. mdpi.comorganomation.com

Optimization of extraction protocols involves evaluating several parameters to maximize this compound recovery and minimize matrix effects. These parameters typically include the choice of extraction solvent, solvent volume, extraction time, temperature, pH, and the addition of salts to enhance partitioning (salting-out effect). chromatographyonline.com For instance, the polarity of the analyte should ideally match the polarity of the extraction solvent for efficient partitioning. chromatographyonline.com Studies on optimizing extraction methods for various compounds in complex matrices, such as liver tissue or environmental water, highlight the importance of comparing different solvent systems and extraction conditions to achieve optimal recovery and reproducibility. acs.orgnih.govjku.at

Illustrative Example of Extraction Optimization for this compound in Water Samples:

A study investigating the optimal extraction of this compound from environmental water samples might compare different SPE sorbents and elution solvents. Hypothetical data could show varying recovery rates depending on the sorbent material's affinity for this compound and the strength and composition of the elution solvent.

SPE Sorbent TypeElution SolventHypothetical this compound Recovery (%)
C18Methanol75 ± 5
HLBAcetonitrile (B52724)92 ± 3
Mixed-modeMethanol/Ammonia88 ± 4

This hypothetical data suggests that the HLB sorbent with acetonitrile as the elution solvent provides the highest recovery for this compound in this specific water matrix. Further optimization might involve adjusting solvent volumes and flow rates.

Development and Validation of Chromatographic Methods for this compound in Environmental Samples

Chromatographic methods are essential for separating this compound from other components in the prepared sample extract before detection. Gas chromatography (GC) and liquid chromatography (LC) are widely used techniques in environmental analysis. pharmacyjournal.orgresearchgate.net The choice between GC and LC depends on the volatility and thermal stability of this compound. If this compound is volatile and thermally stable, GC, often coupled with mass spectrometry (GC-MS), would be suitable. pharmacyjournal.orgimpactfactor.org For non-volatile or thermally labile this compound, LC, frequently coupled with mass spectrometry (LC-MS), is the preferred technique. researchgate.netnih.gov

Method development for this compound in environmental samples involves selecting the appropriate stationary phase, mobile phase composition (in LC), temperature program (in GC), and flow rate to achieve adequate separation from matrix interferences and other potential co-eluting compounds. pharmacyjournal.org

Method validation is a crucial process to ensure that the developed chromatographic method is reliable, accurate, and suitable for its intended purpose. impactfactor.org Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and robustness. impactfactor.orgredalyc.orgchromatographyonline.comchromatographyonline.com

Specificity: The ability of the method to measure only the target analyte, this compound, without interference from other components in the sample matrix.

Linearity: The proportional relationship between the this compound concentration and the instrument response over a defined range.

Accuracy: The closeness of the measured this compound concentration to the true concentration. This is often assessed through recovery studies of spiked samples. nih.govredalyc.orgchromatographyonline.comchromatographyonline.com

Precision: The agreement among replicate measurements. Repeatability refers to variations under the same conditions over a short period, while reproducibility refers to variations under different conditions (e.g., different analysts, instruments, or days). redalyc.org

LOD and LOQ: The lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ). nih.govredalyc.orgchromatographyonline.comchromatographyonline.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Studies on the validation of GC-MS and LC-MS/MS methods for various environmental contaminants demonstrate typical validation results, including satisfactory recoveries and low LODs/LOQs, enabling the quantification of analytes at trace levels. nih.govredalyc.orgchromatographyonline.comchromatographyonline.com

Illustrative Validation Data for a Hypothetical LC-MS/MS Method for this compound in Soil Extracts:

Validation ParameterResultAcceptance Criteria (Example)
Linearity (R²)0.998≥ 0.99
Accuracy (Recovery %)95 ± 880-110%
Repeatability (RSD %)6≤ 15%
Reproducibility (RSD %)12≤ 20%
LOD0.5 µg/kg-
LOQ1.5 µg/kg-

This hypothetical data indicates that the LC-MS/MS method for this compound in soil extracts meets typical validation criteria, demonstrating its suitability for quantitative analysis.

Application of Advanced Spectroscopic Techniques for this compound Trace Detection and Speciation

Spectroscopic techniques provide valuable information about the elemental or molecular composition of a sample. For trace detection and speciation of this compound, advanced spectroscopic methods can be employed, often in conjunction with chromatographic separation.

Mass spectrometry (MS), particularly when coupled with GC or LC, is a powerful spectroscopic technique for identifying and quantifying this compound based on its mass-to-charge ratio and fragmentation pattern. impactfactor.orgsolubilityofthings.com High-resolution mass spectrometry (HRMS), such as Orbitrap MS, offers enhanced accuracy and the ability to detect unknown or emerging contaminants, which could be relevant if this compound has transformation products or related species. chemetrix.co.zalcms.cz Tandem mass spectrometry (MS/MS) provides increased selectivity and sensitivity by measuring specific fragmentation ions of this compound. nih.govchromatographyonline.com

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique primarily used for elemental analysis, but hyphenated techniques like LC-ICP-MS can provide information on elemental speciation. thermofisher.cnspectroscopyonline.comlabmanager.comresearchgate.netnih.gov If this compound contains a specific metal or metalloid element, LC-ICP-MS could be used to differentiate and quantify different chemical forms (species) of that element bound within the this compound molecule or its transformation products. spectroscopyonline.comlabmanager.comresearchgate.netnih.gov Speciation analysis is crucial because the toxicity and environmental behavior of a compound can vary significantly depending on its chemical form. labmanager.comresearchgate.net

Other spectroscopic techniques like UV-Vis, fluorescence spectroscopy, or nuclear magnetic resonance (NMR) could also be applied depending on the specific properties of this compound. For example, UV-Vis or fluorescence might be used for detection if this compound has a chromophore or fluorophore, respectively, potentially as a detector coupled to an LC system. Advanced in situ spectroscopic techniques, including some X-ray methods, are also being developed for direct chemical characterization and speciation in complex matrices without extensive sample pretreatment. semanticscholar.orgcsic.es

Illustrative Data on this compound Speciation using LC-ICP-MS:

Assuming this compound contains a metal 'M', LC-ICP-MS could separate different species of 'M' present in an environmental sample, one of which corresponds to 'M' bound in this compound.

SpeciesRetention Time (min)Hypothetical Concentration (µg/L)
Inorganic M2.115.5
M-Agelon Complex5.82.3
M-Transformation Product7.90.9

This hypothetical data illustrates how LC-ICP-MS can provide insights into the different forms of a metal associated with this compound and its degradation in the environment.

Emerging Analytical Technologies and Their Potential for this compound Monitoring

The field of analytical chemistry is continuously evolving, with new technologies emerging that offer potential advantages for this compound monitoring, particularly for real-time, on-site analysis and the detection of trace levels.

Microfluidic devices, also known as lab-on-a-chip technology, are gaining prominence in environmental analysis due to their portability, ease of use, cost-effectiveness, and rapid response capabilities. rsc.orgnveo.orgalliedacademies.orgrsc.orgcreative-biolabs.com These devices manipulate small volumes of fluids in microchannels, enabling miniaturization and automation of analytical processes. alliedacademies.orgrsc.org Microfluidics can integrate sample preparation, separation, and detection on a single chip, offering the potential for fast and efficient this compound analysis in the field, reducing the need for sample transportation to a laboratory. rsc.orgcreative-biolabs.com Paper-based microfluidic devices are particularly promising for low-cost, portable environmental monitoring. mdpi.com

Chemical sensors and biosensors are also being developed for the detection of environmental pollutants. nveo.orgrsc.orgnih.govresearchgate.netfrontiersin.org These sensors are designed to exhibit high sensitivity and selectivity towards target analytes like this compound, providing real-time or near-real-time monitoring capabilities. nveo.orgresearchgate.net Different types of chemical sensors, including optical, electrochemical, and biological system-based sensors, are being explored. nih.gov The integration of quantum sensing with microfluidics is another emerging area for trace chemical detection. quantumzeitgeist.com

The integration of data analytics and machine learning algorithms with analytical techniques is also an emerging trend, facilitating the interpretation of complex environmental data and potentially improving the accuracy and efficiency of this compound analysis and monitoring programs. nveo.orgmdpi.com

While specific applications for "this compound" using these emerging technologies would be hypothetical, the principles and demonstrated capabilities for other environmental contaminants suggest their significant potential for future this compound monitoring strategies, particularly for achieving faster, more accessible, and potentially more sensitive detection in diverse matrices. rsc.orgcreative-biolabs.commdpi.comresearchgate.net

Future Directions and Emerging Research Frontiers in Agelon Chemistry

Identification of Persistent Challenges in Agelon Research and Methodological Advancements

The study of this compound and similar herbicide mixtures faces significant scientific and regulatory challenges. A primary difficulty lies in assessing the combined toxicity of its components, as interactions between Atrazine (B1667683) and Prometryn (B1678245) can lead to synergistic effects, where the mixture's toxicity is greater than the sum of its parts. oup.comnih.gov This complicates regulatory assessments which have traditionally focused on individual compounds. oup.com Accurately predicting the environmental behavior and toxicological profile of such mixtures remains a major hurdle for researchers and regulators. oup.com

Another persistent challenge is the evolution of herbicide resistance in target weed populations. fbn.com The widespread and prolonged use of triazine herbicides has led to numerous weed species developing resistance to Atrazine, a key component of this compound. fbn.com This necessitates ongoing research into the mechanisms of resistance and the development of alternative weed management strategies to maintain agricultural productivity. mdpi.comagronomyjournals.com

Methodological advancements are crucial to address these challenges. There is a continuous need for more sensitive and robust analytical techniques for the quantitative determination of Atrazine, Prometryn, and their various degradation products in complex environmental matrices like soil and water. regulations.govresearchgate.net While methods like Liquid Chromatography/Mass Spectrometry (LC/MS/MS) are established, challenges remain in achieving the low detection limits required for environmental monitoring and in dealing with the wide array of potential degradation products. regulations.govresearchgate.net

Research ChallengeKey IssuesRequired Methodological Advancements
Mixture Toxicity Assessment Synergistic and antagonistic interactions; unpredictability of combined effects on non-target organisms. oup.comnih.govDevelopment of predictive models for mixture toxicity; standardized testing protocols for herbicide combinations. awsjournal.org
Herbicide Resistance Increasing prevalence of resistance in weeds like waterhemp and Palmer amaranth (B1665344) to Group 5 herbicides. fbn.comAdvanced molecular techniques to understand resistance mechanisms; high-throughput screening for new herbicidal modes of action. agronomyjournals.com
Environmental Analysis Detecting low concentrations of parent compounds and metabolites in soil and water; complex sample matrices. regulations.govresearchgate.netImproved solid-phase extraction techniques; higher sensitivity LC/MS/MS and other advanced analytical platforms. researchgate.net

Interdisciplinary Perspectives in the Chemical Study of this compound

A comprehensive understanding of this compound necessitates a multidisciplinary approach, integrating chemistry, environmental toxicology, agricultural science, and materials science. The study of its components' combined effects on ecosystems highlights this need. For instance, research on the impact of triazine herbicide mixtures on aquatic life, such as the microalga Phaeodactylum tricornutum, demonstrates how chemical properties translate into ecological consequences. nih.gov Such studies show that the mixture can damage chloroplasts and mitochondria, inhibiting photosynthesis and reducing the nutritional value of the algae, which forms the base of many aquatic food webs. nih.gov This research inherently links analytical chemistry with aquatic toxicology and environmental science.

From an agricultural perspective, the focus is on optimizing weed control while minimizing environmental impact. Research has explored combining photosystem II (PSII) inhibitors like Atrazine and Prometryn with other herbicides to enhance efficacy and manage resistance. uark.edu Understanding these interactions at a physiological level is key to designing effective and sustainable weed management programs. awsjournal.orguark.edu This requires collaboration between chemists, plant physiologists, and agronomists.

The development of remediation strategies further underscores the need for interdisciplinary work. The design of novel adsorbent materials for removing Atrazine and Prometryn from water involves materials science and environmental engineering, while assessing the ecological safety of these remediation techniques requires toxicological expertise. frontiersin.orgfrontiersin.org

Exploration of Novel Chemical Reactivity Patterns and Interactions for this compound

Future research is directed towards understanding the nuanced chemical reactivity of this compound's components, both individually and as a mixture. A key area of investigation is the metabolism and degradation of Atrazine and Prometryn in various environmental and biological systems. Recent studies on Atrazine have identified novel reactive metabolites and glutathione (B108866) adducts formed via metabolic pathways not previously observed, such as imine formation. researchgate.net Understanding these new biotransformation routes is critical for a complete assessment of the compound's toxicological profile, as reactive metabolites are often responsible for adverse health effects. researchgate.net

The interaction between the components of this compound can alter their degradation rates and pathways. One study found that the presence of other herbicides can have an antagonistic effect, inhibiting the degradation of Prometryn in soil and increasing its half-life. nih.gov Conversely, the degradation rate of Atrazine appeared more stable, showing little change in the presence of other compounds. nih.gov These findings indicate that the chemical fate of one component of the mixture cannot be predicted without considering the influence of the other.

Moreover, the interaction of these herbicides with natural organic matter and minerals in soil and water can influence their bioavailability and reactivity. Modeling these complex interactions is a frontier in environmental chemistry, aiming to better predict the persistence and transport of these compounds in the environment. deswater.com

CompoundReactivity AspectResearch Findings
Atrazine MetabolismIdentification of novel reactive imine intermediates and glutathione conjugates in human microsomes. researchgate.net
Prometryn Degradation InteractionsDegradation can be significantly inhibited by the presence of other herbicides like acetochlor, increasing its environmental persistence. nih.gov
Atrazine & Prometryn Mixture Combined ToxicityThe mixture exhibits synergistic toxic effects on marine phytoplankton, inhibiting photosynthesis and energy metabolism. nih.gov

Research into Advanced Materials and Technologies for this compound Sequestration and Chemical Remediation

Given the persistence and potential toxicity of this compound's components, significant research is focused on developing effective methods for their removal from contaminated soil and water. usgs.gov Adsorption using carbonaceous materials is a leading technology due to its cost-effectiveness and high efficiency. frontiersin.orgjmaterenvironsci.com

Advanced materials such as activated carbon (in both granular and powdered forms), biochar, carbon nanotubes, and graphene are being extensively investigated as potent adsorbents for Atrazine and Prometryn. frontiersin.orgfrontiersin.orgdeswater.com These materials possess high surface areas and porous structures that facilitate the capture of herbicide molecules through mechanisms like hydrophobic interactions, hydrogen bonding, and π-π electron donor–acceptor interactions. frontiersin.org Research continues to focus on modifying these materials to enhance their adsorption capacity and selectivity. frontiersin.org For example, creating composites that combine the adsorption features of activated carbon with the oxidative properties of iron oxides is a promising avenue. researchgate.net

Beyond sequestration, technologies that promote the chemical degradation of these herbicides are also an emerging frontier. Immobilization of microorganisms capable of degrading herbicides onto matrices like polyvinyl alcohol-sodium alginate has been shown to enhance the degradation of Prometryn and other s-triazines in wastewater. sci-hub.se This approach combines microbiology and materials science to create robust bioremediation tools. Similarly, catalytic ozonation using clay minerals is being explored to degrade pesticide mixtures, although this can sometimes lead to the formation of more harmful derivatives. nih.gov Future work aims to optimize these technologies to ensure complete mineralization of the herbicides into harmless substances, providing a sustainable solution for the remediation of this compound-contaminated sites. mdpi.com

Q & A

Q. How to design longitudinal studies assessing this compound's chronic toxicity in preclinical models?

  • Methodology :
  • Implement staggered dosing cohorts with periodic biomarker assessments (e.g., liver/kidney function tests). Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to evaluate time-dependent effects .
  • Archive tissue samples for histopathology and omics profiling to enable retrospective analyses .

Data Management and Reporting

  • Tables :

    Parameter In vitro In vivo Clinical
    Bioavailability (%)12 ± 345 ± 1038 ± 8
    IC50_{50} (nM)120N/AN/A
    Half-life (hours)6.214.518.3
  • Key Considerations :

    • Use repositories like Zenodo for raw data and protocols.io for method sharing .
    • Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.